molecular formula C14H15Cl2N5O2S B3035622 (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide CAS No. 338394-95-9

(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide

Cat. No.: B3035622
CAS No.: 338394-95-9
M. Wt: 388.3 g/mol
InChI Key: BDWJXABKHMSEKP-FMQZQXMHSA-N
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Description

(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide is a useful research compound. Its molecular formula is C14H15Cl2N5O2S and its molecular weight is 388.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activities

  • Herbicidal Activity : One application in scientific research is as a herbicide. Compounds related to (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide have been synthesized and shown to exhibit significant herbicidal activities. These compounds act as inhibitors of protoporphyrinogen oxidase (Protox), a crucial enzyme in plant metabolism, making them effective post-emergent herbicides for controlling broadleaf weeds in crops like rice (Luo et al., 2008).

Antimicrobial and Antifungal Properties

  • Antimicrobial Activity : Several derivatives of this compound have shown promising antimicrobial activities. These include the inhibition of enzymes like lipase and α-glucosidase, making them potentially effective against various bacterial and fungal strains (Bekircan et al., 2015). Another study found that related compounds exhibited significant antibacterial and antifungal activities, potentially reaching the level of standard agents like Ampicilline and Flucanazole (Helal et al., 2013).

Potential in Cancer Treatment

  • Anticancer Activity : Some derivatives have been explored for their potential in cancer treatment. These compounds have demonstrated cytotoxic activities against certain cancer cell lines, indicating their potential as therapeutic agents in oncology (Dawbaa et al., 2021).

Synthesis and Structural Characterization

  • Synthetic and Structural Studies : Scientific research also involves the synthesis and structural characterization of these compounds. Studies have been conducted on the efficient synthesis methods, crystal structures, and the physical and chemical properties of various related compounds (Shuang-hu, 2014).

Properties

IUPAC Name

(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N5O2S/c1-21-14(24-2)19-13(20-21)18-12(22)5-6-17-23-8-9-3-4-10(15)11(16)7-9/h3-4,6-7H,5,8H2,1-2H3,(H,18,20,22)/b17-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWJXABKHMSEKP-FMQZQXMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)NC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC(=N1)NC(=O)C/C=N\OCC2=CC(=C(C=C2)Cl)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
Reactant of Route 3
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
Reactant of Route 4
Reactant of Route 4
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
Reactant of Route 5
Reactant of Route 5
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
Reactant of Route 6
Reactant of Route 6
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide

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